4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
Description
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 3 and a 2-methylphenyl group at position 2 of the phthalazinone core.
- Core structure: Phthalazin-1(2H)-one provides a planar aromatic system conducive to π-π stacking interactions.
- Substituents: The 3,5-dimethoxyphenyl group likely enhances lipophilicity and electron-donating capacity, while the 2-methylphenyl substituent introduces steric effects.
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-8-4-7-11-21(15)29-25(30)20-10-6-5-9-19(20)22(27-29)24-26-23(28-33-24)16-12-17(31-2)14-18(13-16)32-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKEUBIQMDOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from commercially available reagents. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The phthalazinone core can be introduced through a series of condensation reactions involving phthalic anhydride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing oxadiazole and phthalazinone derivatives exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its cytotoxic effects against breast and lung cancer cells, demonstrating significant potency compared to standard chemotherapeutic agents .
Antimicrobial Effects
Another notable application is in antimicrobial research. The compound has shown efficacy against a range of bacterial strains, including resistant strains, suggesting potential for development as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Therapeutic Potential
Drug Development
The unique structural features of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one make it a candidate for further development into pharmaceuticals. Its ability to target multiple pathways involved in disease progression positions it as a versatile lead compound in drug discovery. Ongoing research aims to optimize its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Case Studies
-
Case Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several oxadiazole derivatives, including the compound . Results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to controls . -
Case Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various compounds against Staphylococcus aureus and Escherichia coli, the compound demonstrated MIC values lower than those of traditional antibiotics, highlighting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The oxadiazole ring and dimethoxyphenyl groups may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s logP (~5.0) is intermediate, avoiding extremes seen in the trimethoxy analog (logP 5.29) and the brominated derivative (~5.2) . This balance may optimize membrane permeability and solubility.
- Electronic Effects : The 3,5-dimethoxyphenyl group offers electron-donating methoxy groups at meta positions, contrasting with the para-methoxy group in , which may alter charge distribution and hydrogen-bonding capacity.
Biological Activity
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (CAS No. 1291868-99-9) is a synthetic derivative belonging to the class of phthalazinones and oxadiazoles. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.46 g/mol. The structure consists of a phthalazinone core substituted with an oxadiazole moiety and dimethoxyphenyl groups, which are believed to contribute to its biological activity.
Antimicrobial Activity
The antimicrobial properties of related phthalazinone derivatives have also been explored:
- Activity Against Bacteria and Fungi : A series of new derivatives synthesized from phthalazinone frameworks exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains . The structure-activity relationship suggests that modifications in the oxadiazole ring can enhance potency.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of oxadiazole derivatives on cancer cell lines, it was found that certain structural modifications led to enhanced activity. For instance, the introduction of methoxy groups significantly increased the cytotoxicity in MCF-7 cells. This suggests that similar modifications to this compound could potentially enhance its anticancer properties .
Study 2: Antimicrobial Screening
Another study focused on the synthesis and screening of phthalazinone derivatives for antimicrobial activity reported that several compounds showed promising results against resistant bacterial strains. The presence of an oxadiazole ring was crucial for enhancing antibacterial action .
Table 1: Biological Activity Summary
| Biological Activity | Cell Line / Organism | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | <100 | Apoptosis induction |
| Anticancer | HeLa | <100 | Caspase activation |
| Anticancer | MCF-7 | <100 | Cell cycle arrest |
| Antimicrobial | E. coli | Variable | Disruption of cell wall |
| Antimicrobial | S. aureus | Variable | Inhibition of protein synthesis |
Q & A
Q. What are the established synthetic routes for this compound, and what are their key challenges?
Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoxime precursors under acidic conditions (e.g., concentrated H2SO4 in ethanol at 80°C) .
- Step 2 : Coupling the oxadiazole moiety with the phthalazinone core using polar aprotic solvents like dimethylformamide (DMF) and bases (e.g., K2CO3) to facilitate nucleophilic substitution .
- Key Challenges : Low solubility of intermediates, side reactions due to steric hindrance from the 3,5-dimethoxyphenyl group, and purification difficulties. Recrystallization in methanol/ethanol is often required .
Table 1 : Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Oxadiazole Formation | Ethanol, H2SO4, 80°C | ~60 | Bromine handling | |
| Phthalazinone Coupling | DMF, K2CO3, 110°C | ~70 | Solubility of intermediates |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for phthalazinone and dimethoxyphenyl groups) and methoxy protons (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 485.2) and fragmentation patterns indicative of oxadiazole cleavage .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm<sup>-1</sup>) and oxadiazole ring vibrations (~1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when conflicting solvent systems are reported?
Methodological Answer :
- Systematic Screening : Test solvents (ethanol, DMF, acetonitrile) with varying polarities and dielectric constants to assess their impact on intermediate solubility and reaction kinetics .
- Catalyst Selection : Compare inorganic bases (K2CO3) vs. organic bases (triethylamine) to minimize side reactions during coupling steps .
- Case Study : Ethanol improves oxadiazole cyclization but may reduce phthalazinone coupling efficiency due to poor solubility. A mixed solvent system (DMF/ethanol, 3:1) could balance reactivity .
Q. How should contradictory bioactivity data (e.g., IC50 variability) be analyzed?
Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times across studies.
- Structural Analogues : Compare bioactivity of this compound with analogues (e.g., 4-(3-(4-fluorophenyl)-oxadiazole derivatives) to identify substituent effects .
- Table 2 : Reported Bioactivities of Analogues
| Compound Structure | Biological Activity | Assay Type | Reference |
|---|---|---|---|
| 4-(3-(4-Fluorophenyl)-... | Anticancer (IC50: 5 μM) | MTT assay |
Q. What computational strategies elucidate the compound’s mechanism of action?
Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1 or topoisomerase II) using AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the dimethoxyphenyl group .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .
Q. How can regioselectivity issues during oxadiazole formation be mitigated?
Methodological Answer :
- Kinetic Control : Use low temperatures (0–5°C) during cyclization to favor the 1,2,4-oxadiazole isomer over 1,3,4 derivatives .
- Protecting Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on the phthalazinone nitrogen to prevent unwanted side reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
